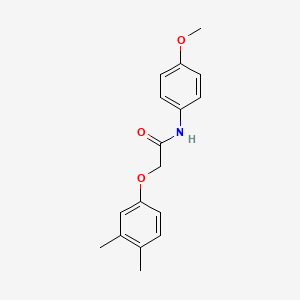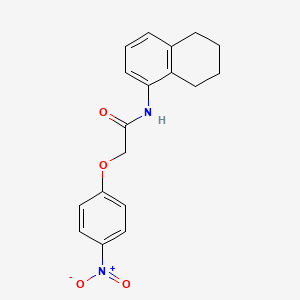
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as DFP-10825, is a chemical compound that has been studied for its potential use in treating various medical conditions. This compound belongs to the class of isoxazolecarboxamide derivatives and has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves its ability to modulate the activity of ion channels in neurons. Specifically, it has been shown to inhibit the activity of voltage-gated sodium channels (VGSCs) and transient receptor potential vanilloid 1 (TRPV1) channels. By inhibiting the activity of these channels, this compound can reduce the excitability of neurons and decrease the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit VGSCs and TRPV1 channels, it has also been shown to modulate the activity of other ion channels, including voltage-gated potassium channels (VGKCs) and voltage-gated calcium channels (VGCCs). These effects can lead to changes in neurotransmitter release, neuronal excitability, and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments is its specificity for ion channels, which allows researchers to study the effects of channel modulation in a controlled manner. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research on N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is the development of more selective compounds that can target specific ion channels with greater precision. Another area of interest is the investigation of the long-term effects of this compound on neuronal function and synaptic plasticity. Additionally, there is potential for the use of this compound in the treatment of other medical conditions, such as anxiety and depression.
Synthesis Methods
The synthesis of N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves the reaction of 3,4-difluoroaniline and 5-methyl-3-phenylisoxazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been studied for its potential use in various scientific research applications. One of its primary applications is in the field of neuroscience, where it has been investigated for its ability to modulate the activity of ion channels in neurons. It has also been studied for its potential use in treating conditions such as epilepsy and chronic pain.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c1-10-15(16(21-23-10)11-5-3-2-4-6-11)17(22)20-12-7-8-13(18)14(19)9-12/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMUYNDERREXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5811120.png)


![3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5811139.png)

![3-ethoxy-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5811149.png)

![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5811171.png)
![[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malononitrile](/img/structure/B5811176.png)

![N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide](/img/structure/B5811194.png)

![2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811213.png)